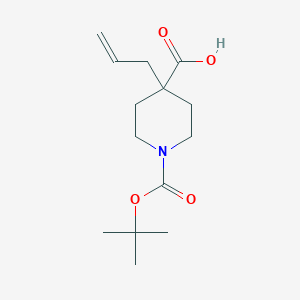

1-Boc-4-allyl-4-piperidinecarboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-5-6-14(11(16)17)7-9-15(10-8-14)12(18)19-13(2,3)4/h5H,1,6-10H2,2-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTKWOXHHSBNNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625862 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(prop-2-en-1-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426842-70-8 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(prop-2-en-1-yl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-4-(prop-2-en-1-yl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-4-allyl-4-piperidinecarboxylic acid (CAS 426842-70-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-4-allyl-4-piperidinecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The document details its physicochemical properties, a likely synthetic route with a detailed experimental protocol, expected spectroscopic data, and its potential applications in the development of novel therapeutics.

Core Compound Data

This compound is a derivative of piperidine, a common scaffold in many pharmaceuticals. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for controlled synthetic manipulations, while the allyl and carboxylic acid functionalities at the 4-position offer versatile handles for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 426842-70-8 | [1] |

| Molecular Formula | C14H23NO4 | [1][2] |

| Molecular Weight | 269.34 g/mol | [1][2] |

| Melting Point | 129-133 °C | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [2] |

Synthetic Methodology

Experimental Protocol: Synthesis of this compound

This protocol is based on analogous alkylation reactions of N-Boc-piperidine esters.

Step 1: Esterification of 1-Boc-4-piperidinecarboxylic acid

-

To a solution of 1-Boc-4-piperidinecarboxylic acid (1 equivalent) in methanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester.

Step 2: α-Allylation of the Ester

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the methyl 1-Boc-4-piperidinecarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) (1.05 equivalents), to the reaction mixture while maintaining the temperature at -78 °C.

-

Stir the resulting enolate solution at -78 °C for 1 hour.

-

Add allyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 1-Boc-4-allyl-4-piperidinecarboxylate.

Step 3: Hydrolysis of the Ester

-

Dissolve the purified methyl 1-Boc-4-allyl-4-piperidinecarboxylate (1 equivalent) in a mixture of THF and water.

-

Add an excess of lithium hydroxide (e.g., 3 equivalents) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1 M HCl).

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Data (Predicted)

No specific spectroscopic data for this compound has been identified in the public domain. However, based on the analysis of its structural fragments and data from similar compounds, the following spectral characteristics are expected.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - A singlet around 1.4 ppm corresponding to the 9 protons of the Boc group. - Signals for the piperidine ring protons, likely in the range of 1.5-3.5 ppm. - A multiplet for the allyl group's CH2 protons attached to the piperidine ring. - A multiplet for the vinyl protons of the allyl group between 5.0 and 6.0 ppm. - A broad singlet for the carboxylic acid proton, typically downfield. |

| ¹³C NMR | - A signal around 28 ppm for the methyl carbons of the Boc group. - A signal around 80 ppm for the quaternary carbon of the Boc group. - Signals for the piperidine ring carbons. - Signals for the allyl group carbons, including a terminal alkene carbon around 115 ppm and an internal alkene carbon around 135 ppm. - A signal for the carboxylic acid carbonyl carbon above 175 ppm. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. - A C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹. - A C=O stretch from the Boc group carbamate around 1680-1700 cm⁻¹. - C-H stretching and bending vibrations. - A C=C stretch from the allyl group around 1640 cm⁻¹. |

| Mass Spectrometry | - The molecular ion peak [M]+ at m/z = 269.16. - Common fragmentation patterns would include the loss of the Boc group (100 amu) or isobutylene (56 amu) from the Boc group. |

Applications in Drug Discovery

Substituted piperidines are a cornerstone of modern medicinal chemistry, with the piperidine scaffold being a prevalent feature in a vast number of approved drugs.[3] The unique structural and physicochemical properties of the piperidine ring allow it to serve as a versatile scaffold for interacting with biological targets.

This compound is a valuable building block for several reasons:

-

Scaffold for Further Elaboration: The carboxylic acid and allyl groups provide orthogonal handles for further chemical modifications, allowing for the creation of diverse libraries of compounds for screening.

-

Introduction of 3D Complexity: The 4,4-disubstituted piperidine core introduces a three-dimensional element into molecules, which can be crucial for achieving high-affinity and selective binding to protein targets.

-

GPCR Ligand Development: Piperidine-containing molecules are frequently employed as ligands for G-protein coupled receptors (GPCRs), a major class of drug targets. The ability to functionalize the 4-position of the piperidine ring is critical for modulating the potency and selectivity of these ligands.

Role in GPCR Ligand Design and Signaling

GPCRs are integral membrane proteins that play a crucial role in signal transduction. They are involved in a wide array of physiological processes, making them attractive targets for therapeutic intervention. The development of ligands that can selectively modulate GPCR activity is a major focus of drug discovery.

This compound can be used as a starting material to synthesize novel GPCR ligands. The carboxylic acid can be converted to an amide or other functional groups to interact with specific residues in the GPCR binding pocket. The allyl group can be further functionalized or used to introduce conformational constraints.

Caption: Role of a ligand in a generic GPCR signaling cascade.

This diagram illustrates a simplified GPCR signaling pathway. A ligand, potentially synthesized from this compound, binds to a GPCR. This binding event triggers a conformational change in the receptor, leading to the activation of an intracellular G-protein. The activated G-protein then modulates the activity of an effector enzyme, which in turn leads to the production of a second messenger. This second messenger then initiates a downstream cascade of events, ultimately resulting in a specific cellular response. The chemical diversity that can be generated from this building block allows for the fine-tuning of ligand-receptor interactions to achieve desired pharmacological outcomes, such as agonism, antagonism, or biased signaling.

References

An In-depth Technical Guide on the Physicochemical Properties of 1-Boc-4-allyl-4-piperidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Boc-4-allyl-4-piperidinecarboxylic acid, a key building block in synthetic organic chemistry. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work.

Core Physicochemical Data

This compound is a white to off-white solid compound.[1] The core physicochemical properties are summarized in the table below. It is important to note that while some data is derived from experimental measurements, other values are predicted from computational models.

| Property | Value | Data Type |

| Molecular Formula | C₁₄H₂₃NO₄ | Experimental |

| Molecular Weight | 269.34 g/mol [1] | Calculated |

| CAS Number | 426842-70-8[1][2] | Assigned |

| Appearance | Off-white to white solid[1] | Experimental |

| Melting Point | 129 to 133 °C[1] | Experimental |

| Boiling Point | 380.3 ± 35.0 °C at 760 Torr | Predicted |

| Density | 1.101 ± 0.06 g/cm³ at 20°C | Predicted |

| Solubility | Not explicitly available (N/A)[1] | - |

Experimental Protocols

General Synthesis of N-Boc-piperidine-4-carboxylic acid:

This procedure involves the protection of the nitrogen atom of 4-piperidinecarboxylic acid with a di-tert-butyl dicarbonate (Boc anhydride).

-

Reaction Setup: 4-piperidinecarboxylic acid is dissolved in a buffer solution of sodium carbonate and sodium bicarbonate under an ice bath in a three-necked flask equipped with a stirrer.[3]

-

Addition of Protecting Group: Di-tert-butyl dicarbonate is added dropwise to the solution. The reaction mixture is then stirred at 30°C for 22 hours.[3]

-

Workup: The reaction mixture is extracted with ethyl ether to remove any unreacted di-tert-butyl dicarbonate. The pH of the aqueous phase is then adjusted to 2-3 with a 3 mol/L hydrochloric acid solution.[3]

-

Extraction and Isolation: The product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed using a rotary evaporator to yield N-Boc-piperidine-4-carboxylic acid.[3]

Caption: General synthesis workflow for N-Boc-piperidine-4-carboxylic acid.

Logical Workflow for Physicochemical Characterization

For a novel compound like this compound, a systematic approach is essential for its full physicochemical characterization. The following diagram illustrates a logical workflow for this process.

Caption: Logical workflow for physicochemical characterization of a new chemical entity.

Safety and Handling

While specific hazard information for this compound is not detailed, related compounds such as 1-Boc-piperidine-4-carboxylic acid are known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended when handling this compound. Store in a refrigerator under an inert atmosphere and away from light.[1]

References

In-Depth Technical Guide: 1-Boc-4-allyl-4-piperidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-allyl-4-piperidinecarboxylic acid is a substituted piperidine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. The strategic incorporation of an allyl group at the 4-position and a Boc-protecting group on the nitrogen atom provides a unique combination of functionalities for further chemical modifications. This guide provides a comprehensive overview of its molecular structure, plausible synthetic routes, predicted spectroscopic data, and potential applications in the development of novel therapeutics.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are crucial for its handling, reaction setup, and analytical characterization.

| Property | Value |

| Chemical Formula | C₁₄H₂₃NO₄ |

| Molecular Weight | 269.34 g/mol |

| CAS Number | 426842-70-8 |

| Appearance | Predicted to be a white to off-white solid |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane |

Synthesis

Proposed Synthetic Pathway

A logical synthetic approach would involve the deprotonation of the α-carbon to the carboxylic acid in 1-Boc-piperidine-4-carboxylic acid, followed by alkylation with an allyl halide.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

1-Boc-piperidine-4-carboxylic acid

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Allyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Argon or Nitrogen gas supply

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 1-Boc-piperidine-4-carboxylic acid (1 equivalent) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: To the cooled solution, a solution of LDA (2.2 equivalents) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 2 hours.

-

Allylation: Allyl bromide (1.5 equivalents) is then added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional 3 hours and then allowed to warm to room temperature overnight.

-

Quenching and Extraction: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH is acidic. The aqueous layer is extracted three times with ethyl acetate.

-

Work-up: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Spectroscopic Data (Predicted)

As experimental spectra for this compound are not available, the following data are predicted based on the analysis of its structural features and comparison with closely related compounds.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | COOH |

| ~5.8 | m | 1H | -CH=CH₂ |

| ~5.1 | m | 2H | -CH=CH₂ |

| ~3.8 | m | 2H | Piperidine H₂ (axial) |

| ~3.0 | m | 2H | Piperidine H₂ (equatorial) |

| ~2.5 | t | 2H | -CH₂-CH=CH₂ |

| ~1.9 | m | 2H | Piperidine H₃ (axial) |

| ~1.6 | m | 2H | Piperidine H₃ (equatorial) |

| 1.45 | s | 9H | -C(CH₃)₃ |

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~178 | COOH |

| ~155 | N-COO- |

| ~133 | -CH=CH₂ |

| ~119 | -CH=CH₂ |

| ~80 | -C(CH₃)₃ |

| ~45 | Piperidine C₄ |

| ~42 | Piperidine C₂, C₆ |

| ~40 | -CH₂-CH=CH₂ |

| ~33 | Piperidine C₃, C₅ |

| 28.4 | -C(CH₃)₃ |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak ([M+H]⁺) at m/z 270.17. Common fragmentation patterns for N-Boc protected piperidines include the loss of the Boc group or isobutylene.

| m/z | Possible Fragment |

| 270.17 | [M+H]⁺ |

| 214.15 | [M - C₄H₈ + H]⁺ |

| 170.13 | [M - Boc + H]⁺ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-2500 | O-H stretch (carboxylic acid, broad) |

| ~2975, 2870 | C-H stretch (alkane) |

| ~1740 | C=O stretch (carboxylic acid) |

| ~1690 | C=O stretch (carbamate) |

| ~1640 | C=C stretch (alkene) |

Applications in Drug Discovery and Development

While specific applications for this compound are not yet widely reported, its structural features make it a highly valuable building block for the synthesis of complex molecules with potential therapeutic applications. The piperidine moiety is a key component in numerous FDA-approved drugs, and its derivatives are actively explored in various therapeutic areas.

Role as a Synthetic Intermediate

The presence of three key functional groups offers multiple avenues for synthetic diversification:

-

Carboxylic Acid: Allows for amide bond formation, esterification, or reduction to an alcohol, enabling the attachment of various side chains or pharmacophores.

-

Allyl Group: Can be modified through various reactions such as oxidation, reduction, or metathesis to introduce further complexity and functionality.

-

Boc-Protected Amine: The Boc group can be readily removed under acidic conditions to reveal a secondary amine, which can then be alkylated, acylated, or used in other coupling reactions.

This trifunctional nature makes it an ideal scaffold for the construction of compound libraries for high-throughput screening.

Potential Therapeutic Areas

Derivatives of 4-substituted piperidines have shown activity in a range of therapeutic areas, including:

-

Oncology: As scaffolds for the development of kinase inhibitors and other anti-cancer agents.

-

Neuroscience: In the synthesis of compounds targeting central nervous system (CNS) receptors and transporters.

-

Infectious Diseases: As core structures for novel antibacterial and antiviral agents.

The unique 3D-scaffold provided by the piperidine ring can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.

Logical Workflow for Synthetic Elaboration

The following diagram illustrates a logical workflow for the utilization of this compound as a versatile building block in a drug discovery program.

Caption: Workflow for the synthetic diversification of the core scaffold.

Conclusion

This compound represents a valuable and versatile building block for modern drug discovery. Its trifunctional nature allows for the creation of diverse molecular architectures, making it an attractive starting point for the development of novel therapeutic agents across a wide range of diseases. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. Further research into this and similar scaffolds is warranted to fully explore their potential in medicinal chemistry.

Technical Guide: Spectral and Synthetic Overview of 1-Boc-4-allyl-4-piperidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 1-Boc-4-allyl-4-piperidinecarboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data, this document presents predicted spectral data based on the analysis of its constituent functional groups and analogous structures. Furthermore, a comprehensive, generalized experimental protocol for its synthesis and characterization is provided.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established chemical shift and absorption frequency ranges for the functional groups present in the molecule, including the Boc-protected piperidine ring, the allyl group, and the carboxylic acid moiety.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Broad Singlet | 1H | -COOH |

| 5.70 - 5.90 | Multiplet | 1H | -CH=CH₂ |

| 5.00 - 5.20 | Multiplet | 2H | -CH=CH₂ |

| 3.80 - 4.00 | Broad Multiplet | 2H | Piperidine H₂ (axial, adjacent to N) |

| 2.80 - 3.00 | Broad Multiplet | 2H | Piperidine H₂ (equatorial, adjacent to N) |

| 2.20 - 2.40 | Multiplet | 2H | -CH₂-CH=CH₂ |

| 1.80 - 2.00 | Multiplet | 2H | Piperidine H₂ (axial) |

| 1.60 - 1.80 | Multiplet | 2H | Piperidine H₂ (equatorial) |

| 1.45 | Singlet | 9H | -C(CH₃)₃ (Boc) |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~178 - 182 | -COOH |

| ~154 - 156 | -C=O (Boc) |

| ~132 - 135 | -CH=CH₂ |

| ~118 - 120 | -CH=CH₂ |

| ~79 - 81 | -C(CH₃)₃ (Boc) |

| ~45 - 48 | C₄ (quaternary) |

| ~42 - 45 | -CH₂- (allyl) |

| ~40 - 43 | Piperidine C₂/C₆ |

| ~30 - 33 | Piperidine C₃/C₅ |

| ~28.5 | -C(CH₃)₃ (Boc) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500 - 3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |

| 2975 - 2850 | Medium to Strong | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Carboxylic Acid Dimer) |

| ~1690 | Strong | C=O stretch (Boc carbamate) |

| ~1640 | Medium | C=C stretch (Allyl) |

| 1470 - 1430 | Medium | C-H bend (Aliphatic) |

| 1390 - 1365 | Medium | C-H bend (-C(CH₃)₃) |

| 1250 - 1160 | Strong | C-O stretch (Boc and Carboxylic Acid) |

| ~990 and ~910 | Medium | =C-H bend (out-of-plane, Allyl) |

Table 4: Predicted Mass Spectrometry Data

| Ion | [M+H]⁺ | [M+Na]⁺ | [M-H]⁻ |

| Expected m/z | 270.17 | 292.15 | 268.16 |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and characterization of this compound. These are adapted from established procedures for similar compounds.

Synthesis of this compound

This proposed synthesis involves the allylation of 1-Boc-piperidine-4-carboxylic acid.

Materials:

-

1-Boc-piperidine-4-carboxylic acid

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

-

Allyl bromide

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Reaction Mixture: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-Boc-piperidine-4-carboxylic acid (1 equivalent) in anhydrous THF.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add LDA solution (2.2 equivalents) dropwise via a syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.

-

Allylation: Add allyl bromide (1.5 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic (pH ~2-3). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. The expected chemical shifts are detailed in Tables 1 and 2.

Infrared (IR) Spectroscopy:

-

Acquire the IR spectrum of the purified product using an FTIR spectrometer, either as a thin film on a salt plate (if oily) or as a KBr pellet (if solid). The expected absorption bands are listed in Table 3.

Mass Spectrometry (MS):

-

Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) to confirm the molecular weight of the compound. The expected m/z values are provided in Table 4.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow.

An In-depth Technical Guide to the Solubility Profile of 1-Boc-4-allyl-4-piperidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of 1-Boc-4-allyl-4-piperidinecarboxylic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It outlines detailed experimental protocols for both thermodynamic and kinetic solubility assays, tailored for researchers in drug discovery and development. The guide includes structured tables for data presentation and visual workflows to ensure clarity and reproducibility of the methodologies.

Introduction

This compound is a substituted piperidine derivative containing a tert-butyloxycarbonyl (Boc) protecting group, a carboxylic acid functional group, and an allyl substituent. Such molecules are of significant interest in medicinal chemistry as building blocks for more complex therapeutic agents. A compound's solubility is a critical physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. Poor solubility can be a major obstacle in drug development, leading to low bioavailability and challenging formulation development.

Currently, specific quantitative solubility data for this compound is not widely published. This guide, therefore, serves as a practical resource for researchers, providing established methodologies to systematically determine its solubility profile across various relevant conditions.

Predicted Solubility Characteristics

The chemical structure of this compound suggests a complex solubility profile:

-

Carboxylic Acid Group: This functional group is ionizable. At pH values above its pKa, the carboxylic acid will be deprotonated to form a carboxylate, which is expected to significantly increase its aqueous solubility. Conversely, at pH values below its pKa, it will be in its neutral, less soluble form.

-

Boc Protecting Group: The bulky and lipophilic tert-butyloxycarbonyl group generally decreases aqueous solubility compared to the unprotected parent amine. It increases the compound's solubility in nonpolar organic solvents.

-

Piperidine Ring and Allyl Group: These components contribute to the overall lipophilicity of the molecule, suggesting solubility in organic solvents.

Based on these features, the compound is expected to be poorly soluble in neutral aqueous solutions but will exhibit pH-dependent aqueous solubility. It is predicted to be soluble in polar organic solvents like methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

Experimental Protocols for Solubility Determination

To quantitatively assess the solubility of this compound, two primary types of solubility assays are recommended: thermodynamic and kinetic.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound at a given condition and is the gold standard for determining this parameter. The shake-flask method is a common and reliable technique.

Objective: To determine the maximum concentration of the compound that can be dissolved in a specific solvent at equilibrium.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. A weight of approximately 1-2 mg is typically sufficient.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent or buffer solution (e.g., phosphate-buffered saline at various pH levels: 3.0, 5.0, 7.4, and 9.0).

-

Equilibration: Seal the vials tightly and place them in a shaker or rotator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solid settle. Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining solid.

-

Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Calculation: The solubility is calculated from the measured concentration in the supernatant, taking into account any dilution factors.

Kinetic Solubility Assay (High-Throughput Method)

Kinetic solubility is often measured in early drug discovery to quickly assess a compound's dissolution properties from a solid or a DMSO stock solution into an aqueous buffer. This method is faster but may result in supersaturated solutions.

Objective: To rapidly determine the apparent solubility of a compound when added from a concentrated organic stock solution to an aqueous buffer.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM).

-

Serial Dilution: In a 96-well microplate, perform serial dilutions of the DMSO stock solution.

-

Addition to Buffer: Transfer a small, precise volume (e.g., 1-2 µL) of each DMSO dilution into another 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1.5 to 2 hours.

-

Precipitation Detection: Measure the amount of precipitate formed. This can be done using several methods:

-

Nephelometry: Measures the scattering of light by undissolved particles.

-

UV-Vis Spectroscopy: After filtering or centrifuging the plate to remove precipitate, the concentration of the dissolved compound in the supernatant is measured by its UV absorbance.

-

LC-MS/MS Analysis: Provides a more sensitive and specific quantification of the compound in the supernatant.

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Data Presentation

Quantitative data obtained from the experimental protocols should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Thermodynamic Solubility of this compound

| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

|---|---|---|---|---|---|

| Phosphate Buffered Saline | 7.4 | 25 | Shake-Flask | ||

| Phosphate Buffered Saline | 7.4 | 37 | Shake-Flask | ||

| Acetate Buffer | 5.0 | 25 | Shake-Flask | ||

| Borate Buffer | 9.0 | 25 | Shake-Flask | ||

| Water | N/A | 25 | Shake-Flask | ||

| Methanol | N/A | 25 | Shake-Flask | ||

| Ethanol | N/A | 25 | Shake-Flask |

| DMSO | N/A | 25 | | | Shake-Flask |

Table 2: Kinetic Solubility of this compound

| Buffer System | pH | Incubation Time (h) | Final DMSO (%) | Solubility (µM) | Detection Method |

|---|---|---|---|---|---|

| Phosphate Buffered Saline | 7.4 | 2 | 1 | Nephelometry | |

| Phosphate Buffered Saline | 6.5 | 2 | 1 | Nephelometry | |

| FaSSIF* | 6.5 | 2 | 1 | Nephelometry |

| FeSSIF** | 5.0 | 2 | 1 | | Nephelometry |

* Fasted State Simulated Intestinal Fluid ** Fed State Simulated Intestinal Fluid

Mandatory Visualizations

Diagrams illustrating experimental workflows and logical relationships provide a clear visual summary of the processes.

Synthesis of 1-Boc-4-allyl-4-piperidinecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for 1-Boc-4-allyl-4-piperidinecarboxylic acid, a valuable building block in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure in numerous biologically active compounds, and the introduction of an allyl group at the 4-position offers a versatile handle for further chemical modifications. This guide provides detailed experimental protocols, summarized quantitative data, and logical workflow diagrams to facilitate its synthesis in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is proposed to be achieved through a three-step sequence starting from commercially available 4-piperidinecarboxylic acid. The overall strategy involves:

-

N-Protection: The secondary amine of the piperidine ring is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

-

Esterification and α-Allylation: The carboxylic acid is converted to its methyl ester to facilitate the deprotonation of the α-carbon. Subsequent alkylation with allyl bromide introduces the desired allyl group at the C-4 position.

-

Saponification: The methyl ester is hydrolyzed under basic conditions to yield the final product, this compound.

The following diagram illustrates the logical workflow of the synthesis.

Caption: A logical workflow for the synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 1-Boc-4-piperidinecarboxylic Acid

This procedure outlines the protection of the piperidine nitrogen with a Boc group.

Methodology:

-

To a stirred solution of 4-piperidinecarboxylic acid (1 equivalent) in a 1:1 mixture of tert-butanol and water, add sodium hydroxide (1.1 equivalents) and stir until all solids dissolve.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure to remove the tert-butanol.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-Boc-4-piperidinecarboxylic acid as a white solid.

| Reactant | Molar Eq. | Purity | Expected Yield |

| 4-Piperidinecarboxylic Acid | 1.0 | >98% | 90-95% |

| Di-tert-butyl dicarbonate | 1.1 | >97% | |

| Sodium Hydroxide | 1.1 | >98% |

Step 2: Synthesis of Methyl 1-Boc-4-allyl-4-piperidinecarboxylate

This two-part step involves the esterification of the carboxylic acid followed by the key allylation reaction.

2a. Esterification to Methyl 1-Boc-4-piperidinecarboxylate

-

Dissolve 1-Boc-4-piperidinecarboxylic acid (1 equivalent) in methanol.

-

Add a catalytic amount of concentrated sulfuric acid (or use thionyl chloride for an alternative method).

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the methyl ester.

2b. α-Allylation

-

In a flame-dried, three-necked flask under an argon atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C.

-

Add a solution of methyl 1-Boc-4-piperidinecarboxylate (1 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add allyl bromide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 1-Boc-4-allyl-4-piperidinecarboxylate.

| Reactant | Molar Eq. | Purity | Expected Yield (Overall for Step 2) |

| 1-Boc-4-piperidinecarboxylic Acid | 1.0 | >98% | 75-85% |

| Methanol | Solvent | Anhydrous | |

| n-Butyllithium | 1.1 | 2.5 M in hexanes | |

| Diisopropylamine | 1.1 | >99% | |

| Allyl bromide | 1.2 | >98% |

Step 3: Synthesis of this compound (Saponification)

The final step is the hydrolysis of the methyl ester to the target carboxylic acid.

Methodology:

-

Dissolve methyl 1-Boc-4-allyl-4-piperidinecarboxylate (1 equivalent) in a 3:1 mixture of THF and water.

-

Add lithium hydroxide monohydrate (2-3 equivalents) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture to remove the THF.

-

Dilute the residue with water and wash with diethyl ether.

-

Acidify the aqueous layer to pH 3-4 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

| Reactant | Molar Eq. | Purity | Expected Yield |

| Methyl 1-Boc-4-allyl-4-piperidinecarboxylate | 1.0 | Purified | 85-95% |

| Lithium hydroxide monohydrate | 2.5 | >98% |

Characterization Data (Predicted)

The following table summarizes the expected characterization data for the final product.

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the Boc group (singlet, ~1.4 ppm), piperidine ring protons (multiplets, 1.5-3.8 ppm), allyl group protons (multiplets, ~2.2 ppm and ~5.0-5.8 ppm), and the carboxylic acid proton (broad singlet, >10 ppm). |

| ¹³C NMR | Resonances for the Boc carbonyl, quaternary carbon of the Boc group, piperidine ring carbons, allyl group carbons, and the carboxylic acid carbonyl. |

| Mass Spec (ESI-) | [M-H]⁻ corresponding to the molecular weight of 268.34 g/mol . |

| Appearance | White to off-white solid. |

Logical Relationships in Synthesis

The following diagram illustrates the key transformations and reagent relationships in the synthetic pathway.

Caption: Key chemical transformations and reagent roles in the synthesis.

This technical guide provides a comprehensive overview and detailed procedures for the synthesis of this compound. The described methods are based on well-established organic chemistry principles and can be adapted by researchers for the synthesis of this and structurally related compounds. Adherence to standard laboratory safety practices is essential during the execution of these protocols.

In-Depth Technical Guide: 1-Boc-4-allyl-4-piperidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 1-Boc-4-allyl-4-piperidinecarboxylic acid, a valuable building block in medicinal chemistry. This document details its chemical properties, outlines a detailed synthesis protocol, and presents its applications in the development of novel therapeutics.

Core Chemical Properties

This compound is a derivative of piperidine, a common scaffold in pharmaceutical compounds. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, regioselective reactions. The allyl group at the 4-position, alongside the carboxylic acid, provides two reactive handles for further chemical modifications, making it a versatile intermediate in the synthesis of complex molecules, including spirocyclic compounds.

| Property | Value | Reference |

| CAS Number | 426842-70-8 | N/A |

| Molecular Formula | C₁₄H₂₃NO₄ | N/A |

| Molecular Weight | 269.34 g/mol | N/A |

| Appearance | Off-white to white solid | N/A |

| Melting Point | 129-133 °C | N/A |

| Boiling Point (Predicted) | 380.3±35.0 °C at 760 Torr | N/A |

| Density (Predicted) | 1.101±0.06 g/cm³ | N/A |

Synthesis of this compound

The synthesis of this compound is achieved through the α-alkylation of the enolate of a 1-Boc-4-piperidinecarboxylic acid ester, followed by hydrolysis of the ester. This multi-step process involves the initial protection of the piperidine nitrogen, followed by the introduction of the allyl group and subsequent deprotection of the carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

This initial step involves the protection of the commercially available ethyl isonipecotate.

-

Reactants:

-

Ethyl isonipecotate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve ethyl isonipecotate in dichloromethane.

-

Add triethylamine to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: α-Alkylation with Allyl Bromide

This step introduces the allyl group at the 4-position of the piperidine ring.

-

Reactants:

-

Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

-

Lithium diisopropylamide (LDA)

-

Allyl bromide

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

Prepare a solution of lithium diisopropylamide in anhydrous tetrahydrofuran at -78 °C.

-

Slowly add a solution of ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate in anhydrous THF to the LDA solution at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add allyl bromide to the reaction mixture and continue stirring at -78 °C for 2 hours.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ethyl 4-allyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate by column chromatography.

-

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

-

Reactants:

-

Ethyl 4-allyl-1-(tert-butoxycarbonyl)piperidine-4-carboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

-

Procedure:

-

Dissolve the ethyl ester in a mixture of THF and water.

-

Add lithium hydroxide to the solution and stir at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with a 1 M HCl solution to a pH of approximately 3-4.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as a solid.

-

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Organic Synthesis

The unique structural features of this compound make it a highly valuable building block for the synthesis of complex molecular architectures, particularly in the field of drug discovery.

Synthesis of Spirocyclic Compounds

The presence of the carboxylic acid and the allyl group on the same quaternary carbon center makes this molecule an ideal precursor for the synthesis of spirocyclic systems. The allyl group can undergo various transformations, such as ozonolysis followed by reductive amination or olefination, to construct a second ring fused at the 4-position of the piperidine core. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to high-affinity and selective binding to biological targets.

Precursor for Novel Opioid Receptor Modulators

The piperidine scaffold is a core component of many opioid analgesics, including fentanyl and its analogs. While this compound itself is not a direct precursor in the common synthetic routes to fentanyl, its structural motifs are relevant to the design of novel opioid receptor modulators. The 4,4-disubstituted piperidine core can be elaborated to explore new chemical space around the opioid receptors, potentially leading to the development of analgesics with improved side-effect profiles, such as reduced respiratory depression or tolerance development.

Logical Relationship in Medicinal Chemistry

Caption: Applications of the core molecule in medicinal chemistry.

Conclusion

This compound is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its synthesis, while multi-stepped, is achievable through established organic transformations. The presence of orthogonal functional groups allows for the strategic construction of complex and biologically relevant molecules, particularly spirocyclic compounds and novel opioid receptor modulators. This guide provides a foundational understanding for researchers and drug development professionals looking to utilize this compound in their synthetic endeavors. Further research into the applications of this molecule is warranted to fully explore its potential in the development of new therapeutics.

An In-Depth Technical Guide to 1-Boc-4-allyl-4-piperidinecarboxylic Acid: Synthesis, Properties, and Applications

Introduction: 1-Boc-4-allyl-4-piperidinecarboxylic acid is a valuable synthetic intermediate in the field of medicinal chemistry. Its unique structure, featuring a piperidine core with both an allyl and a carboxylic acid group at the 4-position, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, makes it a versatile building block for the synthesis of complex molecules, particularly those with therapeutic potential. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to off-white solid. Its fundamental chemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 426842-70-8 | [1] |

| Molecular Formula | C₁₄H₂₃NO₄ | [1] |

| Molecular Weight | 269.3 g/mol | [1] |

Synthesis and Experimental Protocols

A plausible synthetic pathway is outlined below. This proposed method starts with the commercially available 1-Boc-piperidine-4-carboxylic acid.

Figure 1. Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed):

Materials:

-

1-Boc-piperidine-4-carboxylic acid

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi)

-

Allyl bromide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve freshly distilled diisopropylamine in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add an equimolar amount of n-BuLi solution dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of LDA.

-

Deprotonation: In a separate flame-dried flask under an inert atmosphere, dissolve 1-Boc-piperidine-4-carboxylic acid in anhydrous THF and cool the solution to -78 °C. Slowly add the freshly prepared LDA solution (approximately 2.2 equivalents) to the solution of the piperidine derivative. Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete deprotonation at the α-carbon.

-

Allylation: To the reaction mixture, add a solution of allyl bromide (approximately 1.5 equivalents) in anhydrous THF dropwise, ensuring the temperature remains at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization:

While specific spectral data from a primary source is unavailable, the structure of the final product would be confirmed using standard analytical techniques:

-

¹H NMR: Expected signals would include those for the Boc protecting group (a singlet around 1.4 ppm), the piperidine ring protons, the allyl group protons (multiplets in the vinyl and allylic regions), and the carboxylic acid proton (a broad singlet).

-

¹³C NMR: Resonances for the carbonyl carbons of the Boc and carboxylic acid groups, the carbons of the piperidine ring, and the carbons of the allyl group would be expected.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight (269.34 g/mol for C₁₄H₂₃NO₄) would be observed.

Applications in Drug Discovery and Development

The 4-allyl-4-piperidinecarboxylic acid scaffold is a valuable pharmacophore in medicinal chemistry. The piperidine ring is a common motif in many biologically active compounds. The presence of both a carboxylic acid and an allyl group provides two distinct points for further chemical modification, allowing for the creation of diverse chemical libraries for drug screening.

The carboxylic acid can be converted to amides, esters, or other functional groups, while the allyl group can undergo various transformations such as oxidation, reduction, or metathesis reactions. This versatility makes this compound a key starting material for the synthesis of novel therapeutic agents targeting a wide range of diseases.

Figure 2. Logical relationship of the compound in drug discovery.

This compound is a strategically important building block for synthetic and medicinal chemists. While its specific historical discovery is not well-documented, its synthesis can be achieved through established organic chemistry methodologies. The dual functionality of this compound provides a powerful platform for the generation of diverse molecular architectures, making it a valuable tool in the ongoing quest for novel and effective therapeutic agents. Further research into the applications of this versatile molecule is likely to yield new and important discoveries in the field of drug development.

References

The Biological Significance of Piperidinecarboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and natural alkaloids.[1][2] When functionalized with a carboxylic acid group, this heterocyclic amine gives rise to piperidinecarboxylic acids, a class of compounds with profound and diverse biological significance. The position of the carboxylic acid on the piperidine ring—such as in piperidine-3-carboxylic acid (nipecotic acid) and piperidine-4-carboxylic acid (isonipecotic acid)—critically influences the molecule's conformational flexibility and its interaction with biological targets.[3][4] This guide provides an in-depth exploration of the multifaceted roles of piperidinecarboxylic acid derivatives in pharmacology, focusing on their mechanisms of action, therapeutic potential, and the experimental methodologies used to evaluate their activity.

Neuromodulatory Activities: Targeting the GABAergic System

The most extensively studied role of piperidinecarboxylic acid derivatives is their interaction with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system.

GABA Reuptake Inhibition

Derivatives of nipecotic acid (piperidine-3-carboxylic acid) are potent inhibitors of GABA transporters (GATs).[5] GATs are responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal.[6] By blocking these transporters, nipecotic acid derivatives increase the synaptic concentration of GABA, enhancing GABAergic neurotransmission.[5][7] This mechanism is the basis for the anticonvulsant properties of drugs like Tiagabine, an R-isomer nipecotic acid derivative used in the treatment of epilepsy.[5][8] While nipecotic acid itself is a potent inhibitor, its systemic anticonvulsant activity is limited due to its poor ability to cross the blood-brain barrier.[9] This has driven the development of more lipophilic prodrugs and derivatives to improve pharmacokinetic profiles.[4][9]

GABA Receptor Agonism

In contrast to nipecotic acid, isonipecotic acid (piperidine-4-carboxylic acid) and its derivatives primarily act as partial agonists at GABA-A receptors.[3][8][10] The conformational constraint imposed by the piperidine ring allows these molecules to mimic GABA and bind to its receptor, albeit with varying degrees of efficacy depending on the receptor subunit composition.[3] For instance, isonipecotic acid shows moderate efficacy at α1, α2, α3, and α5 subunit-containing GABA-A receptors but acts as a near-full agonist at receptors containing α4 and α6 subunits.[3]

Enzyme Inhibition: A Versatile Therapeutic Strategy

Piperidinecarboxylic acid derivatives have been successfully developed as inhibitors for a wide range of enzymes, highlighting the versatility of this scaffold in drug design.[11][12]

Acetylcholinesterase (AChE) Inhibition

In the context of neurodegenerative diseases like Alzheimer's, inhibiting AChE to increase acetylcholine levels is a key therapeutic strategy.[13][14] Certain nipecotic acid derivatives, particularly those amidated with antioxidant moieties like ferulic or sinapic acid, have demonstrated significant AChE inhibitory activity.[13][14] This dual-functionality—acting as both an AChE inhibitor and an antioxidant—makes them promising multi-target agents for complex neurodegenerative disorders.[13]

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that degrades anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[15] Inhibition of sEH is a novel approach for treating cardiovascular and inflammatory diseases.[15] Piperidine amide derivatives of chromone-2-carboxylic acid have been synthesized and identified as potent sEH inhibitors, with some compounds showing activity in the low micromolar range.[15][16]

Anti-inflammatory and Analgesic Properties

Beyond neuromodulation, piperidinecarboxylic acid derivatives exhibit significant anti-inflammatory and analgesic effects through various mechanisms.

Inhibition of Adhesion Molecules

Novel derivatives of 10H-pyrazino[2,3-b][13][17]benzothiazine featuring a piperidine carboxylic acid moiety have been developed as potent inhibitors of adhesion molecules like ICAM-1.[17] By preventing the upregulation of these molecules, these compounds can inhibit neutrophil migration and leukocyte accumulation, demonstrating therapeutic effects in animal models of inflammation and arthritis.[17]

Analgesic Activity

The piperidine scaffold is central to many potent opioid analgesics. Specific 3-methyl-4-(N-phenyl amido)piperidine derivatives have been synthesized that are thousands of times more potent than morphine.[18] The carboxylic acid functionality can be replaced by other groups, but the core piperidine structure is crucial for interaction with opioid receptors. These compounds are being investigated as potent, short-acting analgesics for surgical settings.[18]

Quantitative Data Summary

The biological activity of various piperidinecarboxylic acid derivatives has been quantified across numerous studies. The following tables summarize key findings.

Table 1: Neuroprotective and Anti-inflammatory Activity of Nipecotic Acid Derivatives

| Compound Class | Assay | Target/Model | Result | Reference(s) |

| Nipecotic acid-antioxidant amides | Acetylcholinesterase Inhibition | AChE Enzyme | IC₅₀ as low as 47 µM | [13],[14] |

| Nipecotic acid-antioxidant amides | Lipid Peroxidation Inhibition | Lipid Model | IC₅₀ as low as 20 µM | [13],[14] |

| Nipecotic acid-antioxidant amides | LOX Inhibition | LOX Enzyme | Up to 33% inhibition at 100 µM | [13],[14] |

| Nipecotic acid-antioxidant amides | Anti-inflammatory | Carrageenan-induced paw edema | Up to 61% edema reduction | [13],[14] |

| Pyrazinobenzothiazine derivatives | Anti-inflammatory | IL-1 induced paw inflammation | Potent oral inhibitory activity | [17] |

Table 2: Enzyme Inhibition and Receptor Binding of Piperidinecarboxylic Acid Derivatives

| Derivative Type | Target Enzyme/Receptor | Result | Reference(s) |

| Chromone-2-carboxamide | Soluble Epoxide Hydrolase (sEH) | IC₅₀ = 1.75 µM | [15] |

| Nipecotic acid (prodrug) | GABA Transporter (GAT) | Potent in vitro inhibitor | [9] |

| Isonipecotic acid | GABA-A Receptor | Moderately potent partial agonist | [3] |

| Nipecotic acid derivatives | GABA Transporter 4 (mGAT4) | Highly potent and selective inhibition | [19] |

Table 3: Analgesic Potency of Substituted Piperidine Derivatives

| Compound | Comparison | Potency Ratio | Reference(s) |

| cis-42 (methoxyacetamide derivative) | vs. Morphine | 13,036x more potent | [18] |

| cis-42 (methoxyacetamide derivative) | vs. Fentanyl | 29x more potent | [18] |

| Diastereomer 43 | vs. Morphine | 2778x more potent | [18] |

| Diastereomer 43 | vs. Fentanyl | 6x more potent | [18] |

Key Experimental Protocols

The characterization of piperidinecarboxylic acid derivatives relies on a suite of standardized in vitro and in vivo assays.

[³H]-GABA Uptake Inhibition Assay

This assay quantifies a compound's ability to inhibit GABA transporters.[14][16]

-

Objective: To determine the IC₅₀ value of a test compound for GAT inhibition.

-

Materials:

-

Procedure:

-

Cell Culture: Seed GAT-expressing HEK293 cells in a 96-well plate and allow them to adhere.[14]

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Assay Performance: Wash cells with buffer. Add buffer containing the test compound at various concentrations. For non-specific uptake control, use a high concentration of a known potent inhibitor.[14]

-

Uptake Initiation: Add buffer containing a fixed concentration of [³H]-GABA to all wells and incubate for 10-20 minutes at room temperature.[14]

-

Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells.[14]

-

Scintillation Counting: Transfer cell lysates to scintillation vials, add a scintillation cocktail, and measure radioactivity.[14]

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.[14]

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[1][5][20]

-

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[1][20]

-

Materials:

-

Procedure:

-

Plate Setup: In a 96-well plate, prepare wells for Blank (buffer, DTNB, ATCI), Control (buffer, enzyme, DTNB, solvent), and Test Sample (buffer, enzyme, DTNB, test compound).[5]

-

Pre-incubation: Add all components except the substrate (ATCI) to the wells. Incubate for 10 minutes at 25°C.[5]

-

Reaction Initiation: Add ATCI solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[5]

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min). Determine the percentage of inhibition caused by the test compound compared to the control and calculate the IC₅₀ value.[5]

-

Carrageenan-Induced Paw Edema Assay

This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.[4][17]

-

Objective: To assess the ability of a compound to reduce acute inflammation.

-

Materials:

-

Procedure:

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat.

-

Compound Administration: Administer the test compound or reference drug to the animals (e.g., intraperitoneally) 30-60 minutes before inducing inflammation.[4][17]

-

Inflammation Induction: Inject 100 µL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[17]

-

Edema Measurement: Measure the paw volume at various time intervals after the carrageenan injection (e.g., every hour for 5 hours).[17]

-

Data Analysis: Calculate the degree of edema as the difference in paw volume before and after carrageenan injection. Determine the percentage of inhibition of edema by the test compound compared to the vehicle control group.[17]

-

Conclusion and Future Outlook

Piperidinecarboxylic acid derivatives represent a privileged and highly versatile chemical scaffold in modern drug discovery. Their ability to potently and selectively modulate key biological targets—ranging from neurotransmitter transporters and receptors to critical enzymes involved in inflammation and pain—underscores their continued importance. The foundational work on nipecotic and isonipecotic acids has paved the way for sophisticated derivatives with improved drug-like properties and multi-target engagement profiles, particularly for complex multifactorial diseases like Alzheimer's. Future research will likely focus on refining structure-activity relationships, optimizing pharmacokinetic and pharmacodynamic properties, and exploring novel biological targets for this remarkable class of compounds. The integration of computational modeling with high-throughput screening will further accelerate the discovery of next-generation therapeutics built upon the piperidinecarboxylic acid core.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inotiv.com [inotiv.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 12. marinebiology.pt [marinebiology.pt]

- 13. assaygenie.com [assaygenie.com]

- 14. benchchem.com [benchchem.com]

- 15. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 19. agilent.com [agilent.com]

- 20. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 1-Boc-4-allyl-4-piperidinecarboxylic Acid: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the potential research applications of 1-Boc-4-allyl-4-piperidinecarboxylic acid. This versatile building block, featuring a 4,4-disubstituted piperidine core, presents a unique scaffold for the development of novel therapeutics across various disease areas. The strategic placement of an allyl group and a carboxylic acid at the C4 position, combined with the readily cleavable Boc-protecting group on the piperidine nitrogen, offers a rich platform for chemical diversification and exploration of structure-activity relationships.

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting the central nervous system, pain, and cancer.[1][2][3] The 4,4-disubstituted pattern, in particular, has been explored for the development of potent analgesics.[1] This guide will delve into the synthetic pathways, potential chemical transformations, and promising therapeutic areas for derivatives of this compound.

Core Compound Characteristics

| Property | Value | Reference |

| CAS Number | 426842-70-8 | N/A |

| Molecular Formula | C₁₄H₂₃NO₄ | N/A |

| Molecular Weight | 269.34 g/mol | N/A |

Synthetic Pathways and Chemical Derivatization

The synthesis of this compound can be envisioned through established methodologies for the creation of 4,4-disubstituted piperidines. A plausible synthetic workflow is outlined below.

Experimental Protocol: Synthesis of 4,4-Disubstituted Piperidines (General Procedure)

A general approach to the synthesis of 4,4-disubstituted piperidines often involves the alkylation of a suitable piperidone precursor. The following is a generalized protocol based on similar syntheses reported in the literature.

-

N-Protection: 4-Piperidone is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a suitable solvent such as dichloromethane (DCM) to yield 1-Boc-4-piperidone.

-

Allylation: The resulting 1-Boc-4-piperidone can undergo nucleophilic addition with an allyl Grignard reagent (allylmagnesium bromide) in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures (e.g., 0°C to -78°C) to introduce the allyl group at the C4 position, forming a tertiary alcohol.

-

Oxidation and Carboxylation: Subsequent oxidation of the tertiary alcohol to a ketone, followed by a carboxylation step, would yield the target carboxylic acid. Specific conditions for these latter steps would require experimental optimization.

The true synthetic value of this compound lies in its potential for diversification. The carboxylic acid and allyl functionalities serve as versatile handles for a wide range of chemical transformations.

Potential Research Areas and Therapeutic Targets

Based on the extensive literature on piperidine derivatives, several promising research avenues can be explored using this compound as a starting scaffold.

Analgesics and Opioid Receptor Modulators

The 4,4-disubstituted piperidine framework is a classic feature of potent opioid analgesics.[1] By modifying the N-substituent and the groups at C4, novel ligands for opioid receptors (mu, delta, and kappa) can be developed. The carboxylic acid can be converted to various amides and esters to mimic the functionalities present in known opioids.

Potential Signaling Pathway Involvement:

References

- 1. Stereoselective Allylic Alkylations of Amino Ketones and Their Application in the Synthesis of Highly Functionalized Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. EP0249145B1 - Process for preparation of n-allyl-piperidine derivatives - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 1-Boc-4-allyl-4-piperidinecarboxylic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Boc-4-allyl-4-piperidinecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a variety of biologically active compounds, and the introduction of an allyl group at the 4-position offers a versatile handle for further chemical modifications.

Introduction

Substituted piperidines are of significant interest in pharmaceutical research due to their presence in numerous approved drugs and clinical candidates. The strategic functionalization of the piperidine ring allows for the fine-tuning of pharmacological properties. The title compound, this compound, incorporates a protected nitrogen, a carboxylic acid for amide bond formation or other transformations, and an allyl group that can participate in various reactions such as cross-coupling, metathesis, or hydroboration-oxidation.

This protocol details a common strategy for the synthesis of such α-substituted carboxylic acids, proceeding through the formation of an enolate followed by alkylation.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available 1-Boc-4-piperidinecarboxylic acid. The first step involves the esterification of the carboxylic acid to prevent unwanted side reactions and to facilitate the subsequent α-alkylation. The second step is the core transformation: the deprotonation of the α-carbon to the ester to form a lithium enolate, which is then quenched with an allyl halide. Finally, hydrolysis of the ester yields the desired carboxylic acid.

Figure 1: General synthesis pathway for this compound.

Experimental Protocol

Materials and Methods

| Reagent/Solvent | Grade | Supplier |

| 1-Boc-4-piperidinecarboxylic acid | ≥98% | Commercially Available |

| Methanol (MeOH) | Anhydrous | Commercially Available |

| Sulfuric Acid (H₂SO₄) | ACS Grade | Commercially Available |

| Diisopropylamine | ≥99.5% | Commercially Available |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercially Available |

| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |

| Allyl bromide | 99% | Commercially Available |